Azetidine-3-carbaldehyde
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Overview
Description
Azetidine-3-carbaldehyde is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. The presence of the aldehyde group at the third position of the azetidine ring enhances its chemical versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine-3-carbaldehyde can be synthesized through various methods. . This method is efficient for constructing the azetidine ring with high regio- and stereoselectivity. Another method involves the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of metal catalysts, such as palladium, in cross-coupling reactions with aryl bromides is one such method . Additionally, nucleophilic substitution reactions with nitrogen nucleophiles are employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Azetidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Azetidine-3-carboxylic acid.
Reduction: Azetidine-3-methanol.
Substitution: Various N-substituted azetidines.
Scientific Research Applications
Azetidine-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of azetidine-3-carbaldehyde involves its reactivity due to the ring strain and the presence of the aldehyde group. The ring strain facilitates bond cleavage and formation, making it a reactive intermediate in various chemical reactions. The aldehyde group can participate in nucleophilic addition reactions, further enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the second position.
Azetidine-3-carboxylic acid: Similar to azetidine-3-carbaldehyde but with a carboxylic acid group instead of an aldehyde.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Uniqueness
This compound is unique due to its combination of ring strain and the presence of an aldehyde group, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
azetidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-3-4-1-5-2-4/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNNNSPVWRKCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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